3-ethoxy-4-fluoro-N-(2-phenylethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethoxy-4-fluoro-N-(2-phenylethyl)benzenesulfonamide: is an organic compound with the molecular formula C16H18FNO3S . This compound is characterized by the presence of an ethoxy group, a fluoro substituent, and a sulfonamide group attached to a benzene ring. The compound also contains a phenylethyl group, which adds to its structural complexity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-4-fluoro-N-(2-phenylethyl)benzenesulfonamide typically involves multiple steps:
Nitration and Reduction: The initial step often involves the nitration of a benzene derivative, followed by reduction to form an amine.
Sulfonation: The amine is then subjected to sulfonation using reagents such as chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group.
Fluorination and Ethoxylation:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 3-ethoxy-4-fluorobenzenesulfonic acid.
Reduction: Formation of 3-ethoxy-4-fluoro-N-(2-phenylethyl)aniline.
Substitution: Formation of various halogenated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It can be incorporated into polymers to enhance their thermal and chemical stability.
Biology and Medicine:
Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development, particularly as an enzyme inhibitor or receptor antagonist.
Biochemical Research: It can be used as a probe to study sulfonamide-binding proteins and their interactions.
Industry:
Agriculture: Potential use as a herbicide or pesticide due to its ability to interfere with specific biological pathways in plants and pests.
Chemical Manufacturing: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-ethoxy-4-fluoro-N-(2-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity.
Receptor Antagonism: The compound can bind to receptors, preventing the natural ligand from activating the receptor and thereby modulating cellular responses.
Comparison with Similar Compounds
- 4-fluoro-N-(2-phenylethyl)benzenesulfonamide
- 3-ethoxy-N-(2-phenylethyl)benzenesulfonamide
- 3-ethoxy-4-chloro-N-(2-phenylethyl)benzenesulfonamide
Uniqueness:
- Fluoro Substituent: The presence of the fluoro group enhances the compound’s lipophilicity and metabolic stability compared to non-fluorinated analogs.
- Ethoxy Group: The ethoxy group can influence the compound’s electronic properties, potentially altering its reactivity and binding affinity to biological targets .
Properties
IUPAC Name |
3-ethoxy-4-fluoro-N-(2-phenylethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S/c1-2-21-16-12-14(8-9-15(16)17)22(19,20)18-11-10-13-6-4-3-5-7-13/h3-9,12,18H,2,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJKAYTYXXWLJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CC=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.